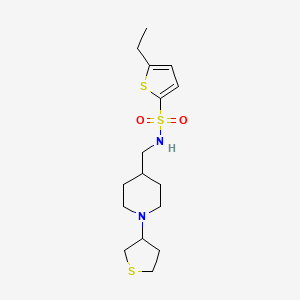

5-ethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

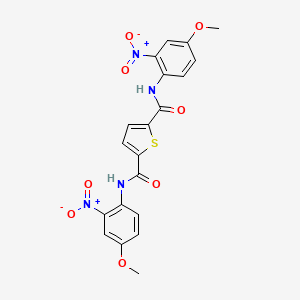

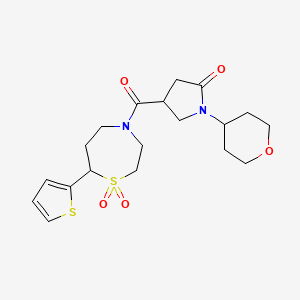

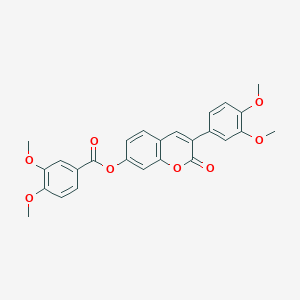

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . They can also react with 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Exposure

Sulfonamides, including perfluorinated sulfonamides, have been investigated for their occurrence in indoor and outdoor environments, highlighting concerns about human exposure and environmental impact. Shoeib et al. (2005) conducted a study on perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, revealing significant indoor concentrations and suggesting potential human exposure through inhalation and dust ingestion (Shoeib et al., 2005).

Pharmacological Applications

Sulfonamide compounds have been studied for various pharmacological applications. For example, MD 805, a sulfonamide anticoagulant, was investigated for its effects on platelet activation in hemodialysis circuits, showing potential benefits in maintenance anticoagulation therapy for patients undergoing hemodialysis (Matsuo et al., 1986). Another study explored the safety and efficacy of MCC-135, a sulfonamide derivative, as an adjunct to primary percutaneous coronary intervention in acute myocardial infarction patients, although no significant benefits were observed (Jang et al., 2008).

Toxicity and Safety Studies

Sulfonamides have also been the focus of toxicity and safety studies. A case report discussed the use of 4-methylpyrazole as an antidote for diethylene glycol and triethylene glycol poisoning, suggesting potential benefits in specific intoxication scenarios (Borron et al., 1997). Additionally, the human placental transfer of perfluoroalkyl acid precursors was examined, indicating prenatal exposure risks and suggesting the importance of monitoring these compounds in vulnerable populations (Yang et al., 2016).

Eigenschaften

IUPAC Name |

5-ethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S3/c1-2-15-3-4-16(22-15)23(19,20)17-11-13-5-8-18(9-6-13)14-7-10-21-12-14/h3-4,13-14,17H,2,5-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTSPZFAGRVEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)

![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)

![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)

![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)

![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)

![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)